![molecular formula C19H19N3O4 B7684529 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B7684529.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with 4-aminophenyl-3,4-dimethoxybenzamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method where the reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and minimizes waste. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) and may involve the use of a base such as sodium hydroxide to facilitate the reaction .
化学反応の分析
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: It is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-phenyl-1,2,4-oxadiazole and 5-methyl-1,2,4-oxadiazole share structural similarities with N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide.
Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide and N-(4-chlorophenyl)benzamide are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the oxadiazole and benzamide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-8-14(9-6-12)20-18(23)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHMMBEFFMNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
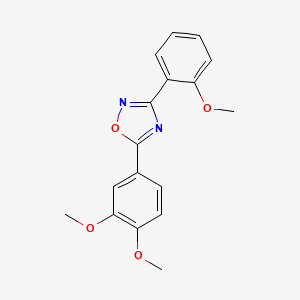
![1-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7684460.png)
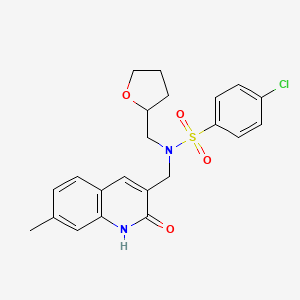
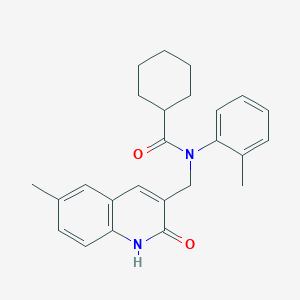
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7684470.png)
![4-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide](/img/structure/B7684476.png)
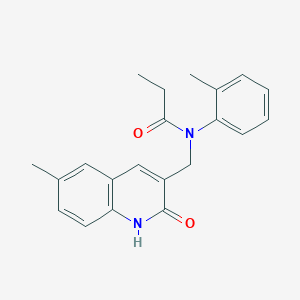
![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7684489.png)
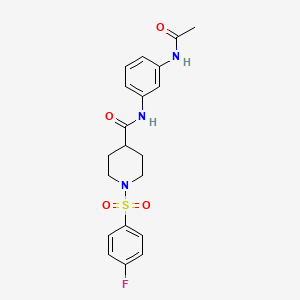
![3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7684496.png)
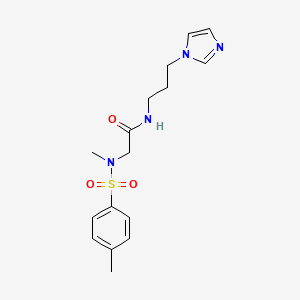
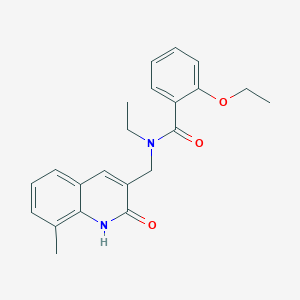
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7684522.png)
![N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7684542.png)
